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molecular formula C10H18O B8795255 1-Cycloheptylpropan-2-one CAS No. 5452-74-4

1-Cycloheptylpropan-2-one

Cat. No. B8795255
M. Wt: 154.25 g/mol
InChI Key: DBJBBHFNZNOEHS-UHFFFAOYSA-N
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Patent
US08097728B2

Procedure details

A solution of cycloheptanone (5 gms, 44 mmol) in chloroform (100 ml) was added to a solution of m-chloroperbenzoic acid (12.3 gms, 79.3 mmol) in chloroform (75 ml) and stirred at rt for 36 hrs. The reaction mixture was filtered and the filtrate washed with aq Na2CO3 solution (5%, 3×50 ml) until pH aq layer was at 8-9. Organic layer was washed with water and brine and dried over Na2SO4. The insolubles wer filtered off and the organic layer was concentrated under vacuum to give the lactone (20) (3.5 gms) as waxy solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.ClC1C=CC=[C:12]([C:16]([O:18]O)=O)C=1.[CH:20](Cl)(Cl)Cl>>[CH:1]1([CH2:20][C:16](=[O:18])[CH3:12])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Name
Quantity
12.3 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 36 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtrate washed with aq Na2CO3 solution (5%, 3×50 ml) until pH aq layer
WASH
Type
WASH
Details
Organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
The insolubles wer filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C1(CCCCCC1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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